Copper--samarium (3/1)
CAS No.: 61240-52-6
Cat. No.: VC19528038
Molecular Formula: Cu3Sm
Molecular Weight: 341.0 g/mol
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Specification
CAS No. | 61240-52-6 |
---|---|
Molecular Formula | Cu3Sm |
Molecular Weight | 341.0 g/mol |
IUPAC Name | copper;samarium |
Standard InChI | InChI=1S/3Cu.Sm |
Standard InChI Key | DQTAACCTWHBIOX-UHFFFAOYSA-N |
Canonical SMILES | [Cu].[Cu].[Cu].[Sm] |
Introduction
Characterization Techniques
The structural and compositional analysis of Cu₃Sm relies on advanced methodologies:
Primary Characterization Methods
For Cu₃Sm, XRD would be critical to confirm the absence of impurity phases, while EDS would validate the 3:1 Cu:Sm ratio .
Physical Properties
While explicit data for Cu₃Sm is sparse, properties of related intermetallics provide insights:
Electronic and Magnetic Behavior
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d-Band Energy Levels: Cu-TM (transition metal) intermetallics exhibit d-band hybridization, influencing electronic conductivity. Adjusting d-band positions via Hubbard U corrections improves theoretical models .
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Magnetic Anisotropy: SmCo₅ systems show high coercivity due to crystallographic alignment, a feature potentially transferable to Cu₃Sm .
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Oxidation Resistance: Co-Al intermetallics demonstrate robustness at elevated temperatures, suggesting Cu₃Sm may exhibit similar durability .
Thermal and Structural Properties
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Melting Point: Estimated to exceed 1000°C based on Cu (1085°C) and Sm (1072°C) melting points .
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Density: Likely intermediate between Cu (8.96 g/cm³) and Sm (7.52 g/cm³), approximating ~8.2 g/cm³ .
Research Gaps and Future Directions
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Structural Elucidation: No single-crystal XRD data exists for Cu₃Sm. High-pressure synthesis, as used for Cu₁₁Bi₇, could stabilize novel phases .
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Nanoparticle Synthesis: Monodisperse Cu₃Sm nanoparticles remain unexplored. Seed-mediated growth or thermal explosion methods may enable scalable production .
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Theoretical Modeling: DFT studies on Cu-TM systems highlight the need to refine d-band models for accurate electronic predictions .
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